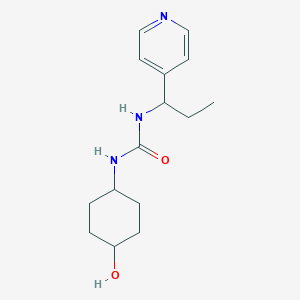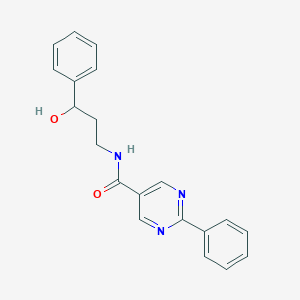![molecular formula C18H24FN3O3 B6640391 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, also known as "Compound X," is a synthetic compound that has shown promising results in scientific research for its potential use in treating various diseases.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to work through multiple pathways. In cancer research, Compound X has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function by enhancing neuronal signaling and reducing neuroinflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in scientific research. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell growth and division, and inhibit the activity of various enzymes and signaling pathways. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation, improve endothelial function, and inhibit the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function, enhance neuronal signaling, and reduce neuroinflammation.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its synthetic availability, stability, and specificity for certain enzymes and signaling pathways. However, there are also limitations to using Compound X in lab experiments, including its potential toxicity and lack of specificity for certain cell types or tissues.
将来の方向性
There are several future directions for research on Compound X, including further studies on its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential use in treating various diseases. Additionally, research on the potential side effects and toxicity of Compound X is needed to ensure its safety for human use. Overall, the promising results of scientific research on Compound X suggest that it has the potential to be a valuable tool for treating various diseases in the future.
合成法
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-fluoro-N-methylaniline with propylamine to form 3-(2-fluoro-N-methylanilino)propylamine. This intermediate is then reacted with 2-furan-2-yl-2-hydroxyethylamine to form the final product, 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea.
科学的研究の応用
Compound X has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In cardiovascular research, Compound X has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular disease. In neurological research, Compound X has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-18(24,16-9-5-12-25-16)13-21-17(23)20-10-6-11-22(2)15-8-4-3-7-14(15)19/h3-5,7-9,12,24H,6,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPHWJQCNWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCN(C)C1=CC=CC=C1F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)


![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)